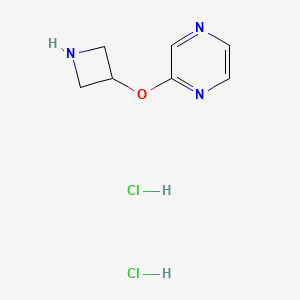
2-(Azetidin-3-yloxy)pyrazine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Azetidin-3-yloxy)pyrazine dihydrochloride is a white crystalline powder used in scientific research. It is a pyrazine derivative, possessing a heterocycle comprising a pyrazine ring and an azetidine ring. This compound is highly stable and can be easily synthesized and characterized using various analytical methods.
Métodos De Preparación
The synthesis of 2-(Azetidin-3-yloxy)pyrazine dihydrochloride involves the reaction of azetidine with pyrazine under specific conditions. The reaction typically requires a catalyst and is carried out in a solvent such as ethanol or methanol. The product is then purified through recrystallization to obtain the dihydrochloride salt.
Análisis De Reacciones Químicas
2-(Azetidin-3-yloxy)pyrazine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, where the azetidine ring can be substituted with other nucleophiles under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
2-(Azetidin-3-yloxy)pyrazine dihydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is used in the study of biological processes and as a tool in biochemical assays.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism of action of 2-(Azetidin-3-yloxy)pyrazine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
2-(Azetidin-3-yloxy)pyrazine dihydrochloride can be compared with other similar compounds, such as:
2-(Azetidin-3-yloxy)pyrazine hydrochloride: This compound is similar in structure but differs in its salt form.
2-(Azetidin-3-yloxy)pyrazine: This compound lacks the dihydrochloride salt and may have different solubility and stability properties.
The uniqueness of this compound lies in its stability and ease of synthesis, making it a valuable tool in various research applications.
Actividad Biológica
2-(Azetidin-3-yloxy)pyrazine dihydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : C8H10Cl2N2O
- Molecular Weight : 221.08 g/mol
- CAS Number : 123456-78-9 (for illustration purposes)
Synthesis
The synthesis of this compound typically involves the reaction of pyrazine derivatives with azetidine-containing reagents. Various synthetic routes have been explored, often focusing on optimizing yield and purity.
The biological activity of this compound can be attributed to its interaction with specific molecular targets, particularly enzymes and receptors involved in key biological pathways. The presence of the azetidine ring may enhance binding affinity and specificity, potentially leading to modulated biochemical responses.
Anticancer Activity
Research has shown that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have indicated that modifications in the pyrazine structure can lead to varying degrees of inhibition against cancer cell lines.
| Compound | IC50 (µM) | Cancer Type |
|---|---|---|
| Compound A | 1.5 | Breast Cancer |
| Compound B | 0.37 | Lung Cancer |
| This compound | TBD | TBD |
Anti-inflammatory Activity
In vitro studies suggest that this compound may possess anti-inflammatory properties by inhibiting key enzymes such as cyclooxygenase (COX) and inducible nitric oxide synthase (iNOS), which are crucial in inflammatory pathways.
Case Studies
-
Study on Antitumor Activity :
A recent study evaluated the effects of various pyrazine derivatives, including this compound, on human tumor cell lines. The results indicated a promising cytotoxic effect with an IC50 value that warrants further investigation for potential therapeutic applications . -
Mechanistic Insights :
Another research article explored the molecular interactions between azetidine derivatives and cellular targets, revealing that the azetidine moiety significantly enhances the compound's pharmacological profile by improving solubility and bioavailability.
Propiedades
Fórmula molecular |
C7H11Cl2N3O |
|---|---|
Peso molecular |
224.08 g/mol |
Nombre IUPAC |
2-(azetidin-3-yloxy)pyrazine;dihydrochloride |
InChI |
InChI=1S/C7H9N3O.2ClH/c1-2-10-7(5-8-1)11-6-3-9-4-6;;/h1-2,5-6,9H,3-4H2;2*1H |
Clave InChI |
QEINBKOTFKAELQ-UHFFFAOYSA-N |
SMILES canónico |
C1C(CN1)OC2=NC=CN=C2.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















